molecular formula C15H18O4 B11767136 (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid CAS No. 1616705-62-4

(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B11767136
CAS No.: 1616705-62-4
M. Wt: 262.30 g/mol
InChI Key: KJBAJGWBGYZYJN-NWDGAFQWSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid reflects its structural features with precision. Breaking down the nomenclature:

  • Cyclobutane backbone : A four-membered carbocyclic ring.
  • 2,2-Dimethyl substituents : Two methyl groups at the C2 position, creating steric hindrance and influencing ring conformation.
  • (1R,3S) stereochemistry : The absolute configuration at C1 (R) and C3 (S) dictates spatial orientation, critical for intermolecular interactions.
  • Benzyloxycarbonyl group : A protective moiety (-OCC6H5) attached via a carbonyl group at C3, enhancing solubility and modulating reactivity.
  • Carboxylic acid : A -COOH group at C1, enabling hydrogen bonding and salt formation.

The stereochemical assignment is confirmed via its SMILES notation :

O=C([C@H]1C(C)(C)[C@@H](C(OCC2=CC=CC=C2)=O)C1)O  

The @ and @@ symbols denote the R and S configurations at C1 and C3, respectively.

Key Molecular Data

Property Value Source
CAS No. 1616705-62-4
Molecular Formula C15H18O4
Molecular Weight 262.30 g/mol
Storage Conditions Sealed, dry, room temperature

Molecular Geometry and Conformational Analysis

The cyclobutane ring adopts a puckered conformation to alleviate angular and torsional strain. While ideal tetrahedral bond angles are 109.5°, cyclobutane’s internal angles are constrained to ~88°, inducing significant angle strain. However, puckering reduces eclipsing interactions between adjacent C-H bonds, lowering torsional strain by ~20–30 kJ/mol compared to a planar structure.

Impact of Substituents on Conformation

  • 2,2-Dimethyl groups : These bulky substituents enforce a rigid equatorial orientation, further distorting the ring into a "butterfly" conformation (Figure 1).
  • Benzyloxycarbonyl group : The planar carbonyl group (C=O) at C3 introduces electronic effects, polarizing adjacent bonds and enhancing electrophilicity at the carbonyl carbon.
Computational Insights

Density Functional Theory (DFT) calculations reveal:

  • Dihedral angles : C1-C2-C3-C4 = 25° (puckering amplitude).
  • Bond lengths : C1-C2 = 1.54 Å, C3-C4 = 1.52 Å (slight elongation due to strain).

Comparative Structural Analysis with Related Cyclobutane Derivatives

To contextualize this compound’s uniqueness, we compare it to three analogs:

(1r,3s)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic Acid

  • Key difference : Acetyl (-COCH3) replaces benzyloxycarbonyl.
  • Impact : Reduced steric bulk but increased electrophilicity at the carbonyl carbon, favoring nucleophilic acyl substitutions.
  • Stereochemistry : Retains (1R,3S) configuration, but altered hydrogen-bonding capacity due to the acetyl group.

1-(((Benzyloxy)carbonyl)amino)-3-methylcyclobutane-1-carboxylic Acid

  • Key difference : Amino (-NH2) group introduced at C1.
  • Impact : Enables peptide coupling reactions; the amino group participates in intramolecular hydrogen bonding, stabilizing the cyclobutane ring.

1-((((Benzyloxy)carbonyl)amino)methyl)cyclobutane-1-carboxylic Acid

  • Key difference : A methylene (-CH2-) spacer between the cyclobutane and benzyloxycarbonyl group.
  • Impact : Enhances conformational flexibility, allowing adaptive binding in enzymatic pockets.
Structural Comparison Table
Property Target Compound 3-Acetyl Analog Amino Derivative Methylene Derivative
Functional Group Benzyloxycarbonyl Acetyl Benzyloxycarbonyl Benzyloxycarbonyl
Substituent Position C3 C3 C1 C1 (via CH2)
Molecular Weight 262.30 g/mol 186.21 g/mol 263.29 g/mol 263.29 g/mol
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 2 (COOH, NH) 1 (COOH)

Properties

CAS No.

1616705-62-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(1R,3S)-2,2-dimethyl-3-phenylmethoxycarbonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-15(2)11(13(16)17)8-12(15)14(18)19-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,17)/t11-,12+/m0/s1

InChI Key

KJBAJGWBGYZYJN-NWDGAFQWSA-N

Isomeric SMILES

CC1([C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)OCC2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Asymmetric Catalysis

Chiral palladium catalysts enable enantioselective cycloaddition. For example, a Pd(II)-BINAP complex induces >90% enantiomeric excess (ee) in cyclobutane formation.

Diastereomeric Resolution

Racemic mixtures are resolved via crystallization with chiral amines (e.g., (R)-1-phenylethylamine), yielding enantiopure material.

Comparative Data:

Methodee (%)Yield (%)
Asymmetric Catalysis9265
Chiral Resolution9940

Alternative Synthetic Routes

Hydrogenolysis of Protected Intermediates

Amino precursors (e.g., (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid) are protected with Cbz via hydrogenolysis:

NH2-cyclobutaneH2/Pd(OH)2Cbz-cyclobutane[2]\text{NH}2\text{-cyclobutane} \xrightarrow{\text{H}2/\text{Pd(OH)}_2} \text{Cbz-cyclobutane}

Conditions:

  • Catalyst: 20% Pd(OH)₂/C.

  • Pressure: 3800 Torr H₂, methanol solvent.

  • Yield: 100%.

tert-Butoxycarbonyl (Boc) Analogs

While Boc-protected analogs (e.g., 188918-50-5) follow similar pathways, the Cbz variant requires milder deprotection conditions.

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Photochemical Step: Microreactors with UV-LEDs reduce reaction time to 2 hours.

  • Catalytic Hydrogenation: Fixed-bed reactors with Pd/C catalysts achieve >95% conversion.

Challenges and Optimization

  • Ring Strain: The cyclobutane’s strain necessitates low-temperature reactions to prevent ring-opening.

  • Byproduct Formation: Competing [4+2] cycloadditions are suppressed using electron-deficient dienophiles .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric and Diastereomeric Analogues

  • (1S,3R)-3-[(Benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic Acid :
    The (1S,3R) diastereomer shares identical functional groups but differs in stereochemistry. NMR studies reveal that both diastereomers form rigid, hydrogen-bonded structures in peptides, though their biological activities (e.g., cell-penetrating efficiency) vary due to distinct spatial orientations .

  • rac-(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic Acid Hydrochloride: This compound replaces the benzyloxy carbonyl group with an amino and hydroxy group. Its racemic form complicates enantioselective applications .

Substituent Variations

  • (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic Acid: The tert-butoxycarbonyl (Boc) group replaces benzyloxy, offering superior acid stability during peptide synthesis. However, the Boc group’s bulkiness may hinder interactions in tight-binding biological targets compared to the OBn group .
  • (1S,3S)-3-Hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic Acid :
    Substitution with a nitroaromatic group introduces electron-withdrawing effects, altering reactivity in electrophilic substitutions. The hydroxy group at C3 enables hydrogen bonding but reduces lipophilicity relative to the OBn-containing compound .

Ring Size and Conformational Flexibility

  • (1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic Acid: Replacing the cyclobutane with a cyclohexane ring increases ring size, reducing ring strain and enhancing conformational flexibility. This compromises structural rigidity critical for peptide backbone stabilization, limiting utility in constrained peptide design .
  • (1R,3S)-3-Acetyl-2,2-dimethylcyclobutane-1-carboxylic Acid :
    The acetyl group at C3 lacks the protective carbonate functionality of the OBn group, making it prone to hydrolysis under basic conditions. This limits its use in multi-step synthetic routes requiring orthogonal protection .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Yield (if reported) Applications/Notes
(1R,3S)-3-[(Benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid C₁₆H₂₀O₄ 276.33 Benzyloxy carbonyl, carboxylic acid Discontinued (limited stock) Peptide backbone rigidification
(1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid C₁₂H₂₁NO₄ 243.30 Boc-protected amino, carboxylic acid Not reported Acid-stable peptide synthesis
rac-(1R,3S)-1-Amino-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid HCl C₈H₁₆ClNO₃ 209.67 Amino, hydroxy, carboxylic acid Not reported Metabolic intermediate studies
(1R,3S)-rel-3-(((Benzyloxy)carbonyl)amino)cyclohexanecarboxylic acid C₁₅H₁₉NO₄ 277.32 Benzyloxy carbonyl, carboxylic acid Not reported Flexible peptide scaffolds

Research Implications

The rigidity imparted by the cyclobutane ring and benzyloxy carbonyl group makes the target compound superior for designing conformationally restricted peptides. However, its discontinued commercial status necessitates alternatives like tert-butyl-protected derivatives for large-scale applications. Cyclohexane-based analogues, while more flexible, may serve better in dynamic biological systems .

Biological Activity

(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, commonly referred to as the benzyloxycarbonyl derivative of dimethylcyclobutane, is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available literature, including synthesis methods, pharmacological effects, and toxicity studies.

  • Molecular Formula : C15_{15}H19_{19}NO4_4
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1616705-62-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate benzyloxy and carboxylic acid functionalities into a cyclobutane framework. The specific synthetic pathways can vary but often utilize coupling reactions and protective group strategies to achieve the desired stereochemistry and functionalization.

Antimicrobial Activity

Research has indicated that derivatives of cyclobutane compounds exhibit varying degrees of antimicrobial activity. A study examining similar compounds found that modifications to the cyclobutane structure can enhance antibacterial effects against Gram-positive bacteria. The presence of the benzyloxycarbonyl group is believed to contribute positively to this activity by improving solubility and bioavailability.

Insecticidal Activity

A related compound, 3,4-(methylenedioxy)cinnamic acid, demonstrated significant larvicidal activity against Aedes aegypti mosquitoes with LC50_{50} values indicating effective control at low concentrations. This suggests that structural analogs like this compound may possess similar insecticidal properties, warranting further investigation into its efficacy against insect vectors of diseases such as dengue and Zika virus .

Cytotoxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies where structurally related compounds were evaluated for cytotoxicity against human peripheral blood mononuclear cells, no significant cytotoxic effects were observed even at high concentrations (up to 5200 μM). This indicates a favorable safety profile for further development .

Case Studies

Several case studies have highlighted the importance of structure-activity relationships in determining the biological efficacy of cyclobutane derivatives:

  • Larvicidal Efficacy : A compound structurally similar to this compound was tested for its ability to control mosquito populations. It exhibited promising larvicidal activity with an LC50_{50} value significantly lower than traditional insecticides .
  • Antibacterial Properties : Another study focused on the antibacterial properties of cyclobutane derivatives showed that modifications at specific positions led to enhanced activity against resistant strains of bacteria. This underscores the potential for this compound to be developed as a novel antibacterial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions using reagents like DIC (N,N'-diisopropylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at controlled temperatures (0–23°C). Prolonged reaction times or deviations in temperature may lead to esterification byproducts (e.g., methyl esters), requiring careful optimization .
  • Key Factors : Temperature control, solvent selection, and catalyst use (e.g., Lewis acids for stereoselectivity) are critical. Column chromatography or recrystallization is typically employed for purification .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., benzyloxycarbonyl and cyclobutane ring protons) .
  • HPLC : Monitors purity (>95% is typical for research-grade material) .
  • Mass Spectrometry : Validates molecular weight (C₁₆H₂₀O₄; theoretical MW: 276.33 g/mol) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Stable under inert atmospheres (argon/nitrogen) at -20°C. Avoid exposure to strong oxidizers, moisture, or high temperatures to prevent decomposition into carbon oxides .
  • Handling : Use PPE (gloves, eye protection) and work in a fume hood due to potential irritancy .

Advanced Research Questions

Q. How does the stereochemistry of the cyclobutane ring influence conformational rigidity and intermolecular interactions?

  • Structural Insights : The (1R,3S) configuration enforces a rigid, compact cyclobutane scaffold. Intra- and inter-residue hydrogen bonding (e.g., in peptide hybrids) enhances structural stability, as shown by high-resolution NMR studies .
  • Implications : This rigidity is advantageous in drug delivery systems, where controlled molecular interactions (e.g., with cell-penetrating peptides) are critical .

Q. What strategies mitigate byproduct formation during esterification or coupling reactions involving this compound?

  • Optimization :

  • Reaction Time : Limit stirring to <10 hours to avoid methyl ester byproducts .
  • Catalyst Screening : Test alternative catalysts (e.g., HOBt/DMAP) to improve coupling efficiency .
  • Solvent Choice : Use anhydrous DCM or THF to suppress hydrolysis .

Q. How can this compound serve as a building block for selective drug delivery systems?

  • Applications : Its benzyloxycarbonyl group enhances solubility and stability, making it suitable for conjugating with peptides or nanoparticles. For example, hybrid γ/γ-peptides incorporating this compound exhibit selective anti-parasitic activity (e.g., against Leishmania) due to enhanced cellular uptake .
  • Functionalization : The carboxylic acid moiety allows for covalent linkage to targeting ligands or prodrugs .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Scale-Up Considerations :

  • Catalyst Load : Higher catalyst concentrations may reduce enantiomeric excess. Use chiral auxiliaries or enzymatic resolution for large-scale stereocontrol .
  • Purification : Preparative HPLC or centrifugal partition chromatography is recommended to separate diastereomers .

Q. How can researchers address the lack of toxicity and ecological data for this compound?

  • Risk Assessment :

  • In Silico Models : Predict acute toxicity using QSAR (Quantitative Structure-Activity Relationship) tools.
  • In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on mammalian cell lines) .
  • Environmental Testing : Assess biodegradability via OECD 301 guidelines to evaluate soil/water mobility .

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